6-ethynylpyridin-2(1H)-one

Description

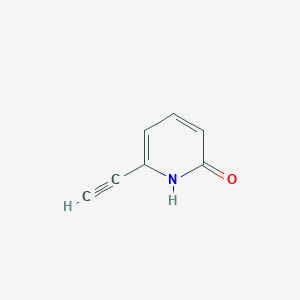

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-4-3-5-7(9)8-6/h1,3-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTTUTADMWTFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 6-Ethynylpyridin-2(1H)-one and its Precursors

The construction of this compound and its precursors relies on a range of synthetic strategies, from classic cross-coupling reactions to modern C–H functionalization approaches.

The Sonogashira coupling reaction is a cornerstone for the introduction of ethynyl (B1212043) groups onto pyridine (B92270) rings. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. In the synthesis of precursors to this compound, a common strategy is the coupling of a protected alkyne, such as trimethylsilylacetylene (B32187), with a halogenated pyridine derivative. For instance, 2-acetyl-5-bromopyridine can be coupled with trimethylsilylacetylene in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) cocatalyst. mdpi.com

The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran and diisopropylamine, under an inert atmosphere. mdpi.com The use of a protected alkyne prevents undesirable side reactions and homocoupling of the alkyne. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling in the Synthesis of Ethynylpyridine Precursors mdpi.comchemrxiv.org

| Entry | Halopyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Product |

| 1 | 2-Acetyl-5-bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine/THF | 2-Acetyl-5-((trimethylsilyl)ethynyl)pyridine |

| 2 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine/THF | 3-Methyl-6-((trimethylsilyl)ethynyl)-1,2,4,5-tetrazine |

Following the successful introduction of the protected ethynyl group, a deprotection step is necessary to reveal the terminal alkyne. The trimethylsilyl (B98337) (TMS) group is a commonly employed protecting group for terminal alkynes due to its stability under various reaction conditions and its relatively straightforward removal.

Deprotection of the TMS group can be achieved under mild basic conditions, such as treatment with potassium carbonate in methanol or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgharvard.edu This step is crucial for yielding the free ethynyl group, which is a key functional handle for further transformations. In some instances, deprotection can be accomplished in situ during a subsequent reaction step. wikipedia.org The choice of deprotection reagent and conditions is critical to ensure the integrity of other functional groups within the molecule.

The synthesis of functionalized pyridinone building blocks is a critical aspect of preparing for the introduction of the ethynyl group or for constructing the final this compound molecule. Various methods exist for the synthesis of the pyridinone core. nih.gov One common approach involves the cyclocondensation of acyclic precursors. nih.gov For instance, derivatives of 3,4-dihydro-2(1H)-pyridones can be synthesized through multicomponent reactions, which offer an efficient route to these heterocyclic systems. nih.govmdpi.com

The synthesis of ethynylpyridine building blocks often starts from commercially available substituted pyridines. umsl.edunih.govlifechemicals.com These can be halogenated and then subjected to cross-coupling reactions as described previously. Alternatively, direct C-H functionalization methods are emerging as powerful tools for the introduction of various substituents, including those that can be later converted to an ethynyl group.

Direct C–H alkynylation of pyridinones represents a more atom-economical and efficient approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. Rhodium(III)-catalyzed C-H alkynylation has been shown to be effective for the selective introduction of an ethynyl group at the C6 position of 2-pyridones. nih.gov This method often utilizes a directing group on the nitrogen atom to achieve high regioselectivity. nih.gov

A hypervalent iodine-alkyne reagent is typically used as the alkynylating agent in these transformations. nih.gov The reaction proceeds under the assistance of an N-chelating group, directing the catalyst to the C6 C-H bond. nih.gov

Table 2: Example of Formal C–H Alkynylation of a 2-Pyridone nih.gov

| Pyridinone Substrate | Alkynylating Agent | Catalyst | Position of Alkynylation |

| N-substituted 2-pyridone | Hypervalent iodine-alkyne | Rh(III) complex | C6 |

Mechanistic Investigations of Ethynyl Pyridinone Synthesis

Understanding the reaction mechanisms involved in the synthesis of ethynyl pyridinones is crucial for optimizing reaction conditions and developing new synthetic routes.

Mechanistic studies, including kinetic experiments and computational analysis, have provided insights into the pathways of these synthetic transformations. For instance, in the rhodium-catalyzed C-H alkynylation of 2-pyridones, a rhodacyclic complex has been isolated as a key intermediate, supporting a mechanism involving C-H activation. nih.gov

In palladium-catalyzed C-H functionalization reactions, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway. acs.org The directing group on the substrate plays a crucial role in positioning the catalyst for selective C-H bond cleavage. acs.org Computational studies can help to elucidate the energetic barriers of different reaction pathways and the geometries of transition states, providing a deeper understanding of the factors that control the reaction's outcome. For example, in palladium-catalyzed C(sp3)–H arylation, the stereochemical outcome is determined by the relative energies of the transition states for oxidative addition. acs.org

Derivatization of the this compound Framework

The terminal alkyne of this compound is a key functional group for a variety of derivatization reactions, most notably cycloadditions and nucleophilic additions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Ethynyl Pyridinone Scaffolds

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forming 1,2,3-triazole rings. wikipedia.orgsigmaaldrich.com This reaction joins an azide and a terminal alkyne with high efficiency and regioselectivity. For this compound, this reaction allows for the straightforward introduction of a wide range of substituents, facilitating the generation of libraries of compounds for various applications.

The CuAAC reaction between this compound and an organic azide (R-N₃) would lead to the formation of a 1,4-disubstituted 1,2,3-triazole adduct. The reaction is known for its exceptional regioselectivity, exclusively yielding the 1,4-isomer over the 1,5-isomer. mdpi.comnih.gov This high regioselectivity is a key advantage of the copper-catalyzed process over the thermal Huisgen cycloaddition, which often produces a mixture of regioisomers. wikipedia.org

The general transformation can be represented as follows:

The reaction tolerates a wide variety of functional groups on the azide partner, making it a highly versatile conjugation method.

Table of Potential Azide Reactants and Corresponding Triazole Products:

| Azide Reactant (R-N₃) | R Group | Potential Application of Product |

| Benzyl azide | Benzyl | Introduction of a simple aromatic group. |

| Azidoacetic acid | -CH₂COOH | Installation of a carboxylic acid handle for further functionalization. |

| 1-Azido-4-fluorobenzene | 4-Fluorophenyl | Introduction of a fluorine atom for potential modulation of biological activity. |

| 3-Azidopropan-1-ol | -(CH₂)₃OH | Addition of a hydroxyl group for improved solubility or further reaction. |

The catalytic cycle is believed to involve the following key steps:

Formation of Copper(I) Acetylide: In the presence of a base, the terminal alkyne of this compound reacts with a copper(I) catalyst to form a copper acetylide intermediate. acs.org The pyridinone moiety itself may influence the acidity of the acetylenic proton.

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex. nih.gov

Cyclization: A six-membered copper metallacycle is formed. acs.org

Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst. acs.org

Computational studies have indicated that the formation of an azide/copper(I) acetylide complex is a critical step that dictates the reaction rate. nih.gov The subsequent ring-formation is a rapid process. nih.gov The nature of the pyridinone ring, being an electron-withdrawing system, could potentially influence the electronic properties of the alkyne and its interaction with the copper catalyst.

Other Cycloaddition Reactions

Beyond the CuAAC, the ethynyl group of this compound can potentially participate in other cycloaddition reactions. The pyridin-2(1H)-one ring itself can act as a diene in Diels-Alder reactions. researchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.org 2(1H)-Pyridones can react as dienes with various dienophiles, such as N-phenylmaleimide, to yield isoquinuclidine derivatives. researchgate.net The presence of the ethynyl group at the 6-position could influence the reactivity and stereoselectivity of such cycloadditions. The reaction would likely proceed via a concerted mechanism, leading to a bicyclic adduct. wikipedia.org

Another potential cycloaddition is the uncatalyzed Huisgen 1,3-dipolar cycloaddition with azides. However, as previously mentioned, this reaction typically requires harsher conditions (elevated temperatures) and often results in a mixture of 1,4- and 1,5-regioisomers, making it less synthetically useful than the copper-catalyzed variant. wikipedia.org

Nucleophilic Additions to the Ethynyl Group (e.g., Hydrohalogenation)

The electron-withdrawing nature of the pyridinone ring can activate the ethynyl group towards nucleophilic attack. A key example of this is hydrohalogenation, the addition of a hydrogen halide (HX) across the triple bond.

While direct studies on this compound are scarce, research on the hydrohalogenation of 2-ethynylpyridines provides a valuable model. nih.govacs.org The reaction of 2-ethynylpyridine with hydrochloric acid leads to the formation of a pyridinium salt. This salt formation significantly enhances the electrophilicity of the ethynyl group and brings the halide anion into close proximity, facilitating its nucleophilic addition to the alkyne. nih.govacs.org This process typically yields the corresponding 2-(2-haloethenyl)pyridine. nih.gov

Applying this principle to this compound, the reaction with a hydrogen halide would likely proceed as follows:

Protonation: The pyridinone nitrogen or oxygen could be protonated by the acid, although protonation of the ring nitrogen in the tautomeric hydroxypyridine form is also possible. This would increase the electron-withdrawing effect on the ethynyl group.

Nucleophilic Attack: The halide anion (X⁻) would then attack one of the acetylenic carbons.

Protonation: Subsequent protonation would yield the final vinyl halide product.

The regioselectivity of the addition would be influenced by the electronic effects of the pyridinone ring and the stability of the potential vinyl carbanion intermediate.

Transformations of the Pyridinone Core and Substituents

The chemical versatility of this compound allows for a variety of modifications to both the pyridinone ring and its substituents. These transformations are crucial for the development of new chemical entities with tailored properties. Key reactions include manipulations of the ethynyl group through coupling and cycloaddition reactions, as well as functionalization of the pyridinone nitrogen and the ring itself.

Modifications of the Ethynyl Group

The terminal alkyne functionality of this compound is a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions, although newer, more robust protocols have been developed. wikipedia.orgorganic-chemistry.org The reactivity of the halide partner is a key factor, with the general trend being I > Br > Cl > OTf. wikipedia.org

Detailed research has demonstrated the successful application of Sonogashira coupling to ethynylpyridine derivatives, highlighting its utility in constructing complex molecular architectures. For instance, the coupling of ethynylpyridines with various aryl halides proceeds efficiently under palladium and copper catalysis.

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 85 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 78 |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos / CuI | K₂CO₃ | Dioxane | 100 | 65 |

This table presents representative data for Sonogashira coupling reactions on analogous ethynylpyridine systems, illustrating typical conditions and outcomes.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is characterized by its high yield, wide scope, and tolerance of a broad range of functional groups. organic-chemistry.org The reaction can be performed under mild, often aqueous, conditions. organic-chemistry.org

The ethynyl group of this compound is an ideal substrate for CuAAC reactions, allowing for its conjugation with a wide variety of azide-containing molecules. This has been exploited for the synthesis of novel compounds with potential applications in drug discovery and materials science.

| Azide Partner | Copper Source | Ligand | Solvent | Temperature | Yield (%) |

| Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | None | t-BuOH / H₂O | Room Temp. | 95 |

| 1-Azido-4-nitrobenzene | CuI | TMEDA | CH₂Cl₂ | Room Temp. | 92 |

| 3-Azidopropanoic acid | [Cu(CH₃CN)₄]PF₆ | TBTA | DMF | 50°C | 88 |

This table showcases typical experimental conditions for the CuAAC reaction involving ethynylpyridines, demonstrating the versatility of this transformation.

Modifications of the Pyridinone Ring

The pyridinone core itself offers several sites for chemical modification, including the nitrogen atom and the carbon atoms of the ring.

The nitrogen atom of the pyridinone ring can be readily alkylated using a variety of alkylating agents under basic conditions. nih.gov The regioselectivity of this reaction (N- vs. O-alkylation) can be influenced by factors such as the nature of the base, solvent, and alkylating agent. nih.govresearchgate.net Generally, polar aprotic solvents and alkali metal bases favor N-alkylation. nih.gov

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) of N-alkylated product |

| Methyl iodide | K₂CO₃ | DMF | Room Temp. | 90 |

| Benzyl bromide | NaH | THF | 60°C | 85 |

| Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 50°C | 75 |

This table provides examples of N-alkylation reactions on pyridinone scaffolds, illustrating the common reagents and conditions employed.

The pyridinone ring can participate as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction allows for the construction of complex polycyclic systems with high stereocontrol. wikipedia.org The reactivity of the pyridinone as a diene is influenced by the substituents on the ring and the nature of the dienophile. researchgate.net Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

While specific examples for this compound are not prevalent in the literature, related pyridinone systems have been shown to undergo Diels-Alder reactions with various dienophiles.

| Dienophile | Catalyst/Conditions | Solvent | Product Type |

| Maleimide | Heat | Toluene | Bicyclic lactam |

| Dimethyl acetylenedicarboxylate | High Pressure | Dichloromethane | Fused aromatic system |

| Acrylonitrile | Lewis Acid (e.g., ZnCl₂) | THF | Substituted cyclohexene derivative |

This table outlines the potential of pyridinone derivatives to undergo Diels-Alder reactions, based on studies of analogous compounds.

Applications in Medicinal Chemistry and Drug Discovery Research

6-Ethynylpyridin-2(1H)-one as a Key Scaffold in Drug Design

The inherent characteristics of the this compound scaffold, including its planarity, hydrogen bonding capabilities, and the reactive handle provided by the ethynyl (B1212043) group, have positioned it as a "privileged structure" in medicinal chemistry. nih.gov This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.gov This technique is particularly useful for generating novel intellectual property, improving pharmacokinetic properties, or circumventing issues associated with the original scaffold. The pyridin-2(1H)-one core has been successfully employed in scaffold hopping strategies. For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), researchers have utilized a scaffold hopping approach starting from existing pyridinone-based inhibitors to discover new chemical entities with improved potency and resistance profiles. nih.gov

Bioisosteric replacement is a strategy used to swap one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological or toxicological profile. spirochem.com The pyridinone ring itself is considered a bioisostere for a variety of other cyclic and acyclic structures, such as amides, pyridines, and phenol rings. nih.gov This versatility allows medicinal chemists to fine-tune the properties of a lead compound. For example, the nitrogen atom in a pyridine (B92270) ring can be replaced with a 'C-CN' unit, where the nitrile group mimics the hydrogen-bond accepting ability of the nitrogen. researchgate.net This type of bioisosteric switch can be advantageous in displacing unfavorable water molecules from a binding site, potentially improving binding affinity. researchgate.net

| Strategy | Description | Application Example with Pyridinone Scaffold |

| Scaffold Hopping | Replacing the core structure of a known active compound with a different scaffold to generate novel compounds with similar or improved biological activity. nih.gov | Discovery of new pyridin-2(1H)-one-based NNRTIs by modifying the core of existing Merck pyridinone inhibitors. nih.gov |

| Bioisosteric Replacement | Exchanging an atom or group with another that has similar properties to improve a compound's pharmacological profile. spirochem.com | The pyridinone ring can act as a bioisostere for amides, pyridines, and phenols, allowing for the modulation of a molecule's properties. nih.gov |

Fragment-Based Drug Design (FBDD) Leveraging the Pyridinone Motif

Fragment-based drug design (FBDD) has emerged as a powerful approach for identifying lead compounds. frontiersin.org This method involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. frontiersin.org Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. The pyridinone scaffold is well-suited for FBDD due to its desirable physicochemical properties, including its ability to serve as both a hydrogen bond donor and acceptor. nih.gov

A notable application of FBDD utilizing a pyridinone-related motif is in the discovery of influenza endonuclease inhibitors. Through a fragment-based screening of a metal-binding pharmacophore library, 3-hydroxypyridin-2(1H)-ones were identified as a novel bimetallic chelating ligand that binds tightly to the active site of the PA endonuclease. researchgate.net This initial fragment hit served as the starting point for further optimization, leading to the development of potent inhibitors of the influenza virus. acs.org

Development of Pyridinone-Based Modulators for Biological Targets

The this compound scaffold and its derivatives have been extensively explored for their potential to modulate the activity of various biological targets, leading to the development of promising antiviral agents.

Antiviral Agent Research: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Pyridinone derivatives have been a cornerstone in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.gov These compounds allosterically bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. encyclopedia.pubwikipedia.org The pyridinone scaffold has demonstrated high potency against both wild-type and drug-resistant strains of HIV-1. nih.gov

Research has shown that novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones exhibit highly potent activity against wild-type HIV-1 and strains resistant to other reverse transcriptase inhibitors. nih.gov The X-ray crystal structure of a pyridinone derivative in complex with the HIV-1 reverse transcriptase revealed that the pyridinone motif engages in a crucial hydrogen bond with the amino acid K101, which is key to its strong binding and broad activity against different HIV strains. nih.gov

Anti-Influenza Endonuclease Inhibitors

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is an attractive target for the development of new anti-influenza drugs. nih.gov As mentioned in the context of FBDD, 3-hydroxypyridin-2(1H)-one derivatives have been identified as effective inhibitors of this enzyme. researchgate.net These compounds act as bimetal chelating ligands, binding to the two metal ions in the active site of the endonuclease. researchgate.net

Further development of this class of inhibitors has led to compounds with significant in vitro inhibitory activity against the viral PA endonuclease. acs.org The most active compounds from these studies have demonstrated the ability to rescue cells from a lethal challenge with the H1N1 influenza virus. acs.org

Hepatitis B Virus (HBV) Replication Inhibitors

The pyridinone scaffold has also been investigated for its potential in treating chronic hepatitis B virus (HBV) infection. nih.gov A series of novel 2-pyridone derivatives were synthesized and evaluated for their anti-HBV activity. Several of these analogues showed moderate to good activity against HBV DNA replication. nih.govacs.org The most potent compounds exhibited significant inhibitory activity against HBV DNA replication with high selectivity, indicating that they are promising candidates for further optimization as anti-HBV agents. nih.govacs.org

In a different approach, a novel pyridazinone derivative, which is structurally related to pyridinones, was identified as an HBV inhibitor that functions by inducing the formation of genome-free capsids. nih.gov This compound was effective against both wild-type and drug-resistant HBV strains. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors in Cancer Research

Fibroblast Growth Factor Receptor 4 (FGFR4) has been identified as a key driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC). Consequently, the development of selective FGFR4 inhibitors is a significant focus of oncology research. Derivatives of pyridinone, including structures related to this compound, have shown promise as potent and selective inhibitors of FGFR4.

A novel class of 1,6-naphthyridin-2(1H)-one derivatives, which can be synthesized from a 4-ethynylpyridine precursor, has been designed and synthesized as highly selective FGFR4 inhibitors. These compounds are crafted to target a specific cysteine residue (Cys552) in the FGFR4 protein, leading to potent inhibition.

In a fragment-based drug design approach, various fragments were sequentially added to a common warhead unit to discover novel FGFR4 inhibitors. This strategy led to the identification of a potent inhibitor, demonstrating the utility of building upon a core scaffold to achieve high potency and selectivity. This approach underscores the potential for discovering effective FGFR4 inhibitors for the treatment of HCC.

Another study focused on 6-formylpyridyl urea derivatives as selective reversible-covalent FGFR4 inhibitors. The representative compound from this series exhibited excellent potency against wild-type FGFR4 and its resistant mutants, with IC50 values in the nanomolar range. Furthermore, this compound effectively suppressed the proliferation of FGFR4-dependent HCC cells and showed significant in vivo efficacy in a mouse xenograft model.

Table 1: Potency of Representative Pyridinone-Based FGFR4 Inhibitors

| Compound Class | Target | IC50 (nM) | Cell Line Proliferation Inhibition (IC50, nM) | Reference |

| 1,6-Naphthyridin-2(1H)-one derivative | FGFR4 | Data not specified | Data not specified | |

| Fragment-based inhibitor (4c) | FGFR4 | 33 | Data not specified | google.com |

| 6-Formylpyridyl urea (8z) | FGFR4WT | 16.3 | Hep3B: 15.0, Huh7: 20.4 | |

| 6-Formylpyridyl urea (8z) | FGFR4V550L | 12.6 | Ba/F3-FGFR4V550L: 13.5 | |

| 6-Formylpyridyl urea (8z) | FGFR4V550M | 57.3 | Ba/F3-FGFR4V550M: 64.5 |

GABAA Receptor Modulators

The γ-aminobutyric acid type A (GABAA) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders. The receptor is a pentameric ligand-gated ion channel with multiple allosteric binding sites that can be modulated by a wide variety of chemical scaffolds.

While direct studies on this compound as a GABAA receptor modulator are not extensively documented in publicly available research, the pyridinone scaffold is a recognized pharmacophore in the design of central nervous system active compounds. A variety of heterocyclic compounds, including those with pyridine and other nitrogen-containing rings, have been investigated for their ability to modulate GABAA receptors. These modulators can act as positive allosteric modulators (PAMs), enhancing the effect of GABA, or as negative allosteric modulators (NAMs), reducing its effect.

The development of new GABAA receptor modulators often involves the synthesis and screening of libraries of heterocyclic compounds. The structural diversity of these compounds allows for the fine-tuning of their pharmacological properties, including potency, selectivity for different GABAA receptor subtypes, and pharmacokinetic profiles. Given the versatility of the pyridinone scaffold, it is plausible that derivatives of this compound could be synthesized and evaluated for their potential to modulate GABAA receptor activity. The ethynyl group could serve as a point for further chemical elaboration to optimize binding to the receptor.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes has therapeutic applications in a range of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.

Research has demonstrated that 5,6-disubstituted pyridin-2(1H)-one derivatives can act as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). researchgate.net One lead compound from this series, a pyridin-2(1H)-one derivative, exhibited a high potency with an IC50 of 1.6 nM and over 6000-fold selectivity against other related PDEs. researchgate.net Although this specific study did not feature a 6-ethynyl substituent, it highlights the potential of the pyridin-2(1H)-one scaffold as a foundation for developing highly potent and selective PDE inhibitors. The ethynyl group of this compound offers a versatile handle for creating a diverse library of derivatives for screening against various PDE isoforms.

Table 2: Activity of a Pyridin-2(1H)-one Derivative as a PDE10A Inhibitor

| Compound | Target | IC50 (nM) | Selectivity over other PDEs |

| Pyridin-2(1H)-one 18b | PDE10A | 1.6 | >6000-fold |

Biomolecular Mimicry and Probe Development

The unique chemical properties of this compound make it an attractive building block for the creation of molecular tools to study biological systems. Its ability to mimic natural biomolecules and its potential for fluorescence make it particularly useful in the development of probes for nucleic acid research and enzyme analysis.

Pyridinone as a Fluorescent Nucleobase Analogue in Nucleic Acid Research

Fluorescent nucleobase analogues are powerful tools for studying the structure, dynamics, and interactions of DNA and RNA. These synthetic molecules are designed to mimic the natural nucleobases (adenine, guanine, cytosine, and thymine/uracil) while possessing fluorescent properties that allow for their detection and characterization within a nucleic acid environment.

The pyridinone scaffold is a key component of several fluorescent nucleobase analogues. For example, researchers have synthesized 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as potential fluorescent ribonucleoside analogues. The synthesis of these molecules involved a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, often referred to as a "click" reaction, between a ribofuranosyl azide and a 4-ethynylpyridine partner. This highlights the utility of the ethynylpyridine moiety, a core feature of this compound, in constructing these complex fluorescent probes.

These novel nucleoside analogues exhibit powerful fluorescence properties, with a notable change in their emission depending on the polarity of the solvent. This solvatochromism makes them highly sensitive reporters of their local environment within a nucleic acid duplex, providing valuable information about DNA or RNA conformation and interactions.

Investigation of Enzyme Binding Sites and Biological Processes

The same fluorescent nucleoside analogues built from ethynylpyridine precursors can be used to investigate enzyme-nucleic acid interactions. By incorporating these fluorescent probes into a DNA or RNA substrate, researchers can monitor changes in fluorescence upon binding of an enzyme, such as a polymerase or a nuclease. These changes can provide insights into the binding affinity, kinetics, and conformational changes that occur during the enzymatic process.

The ability of these 1,6-naphthyridin-7(6H)-one based nucleosides to act as artificial fluorescent probes makes them suitable for investigating enzyme binding sites and probing nucleic acid structures. The ethynyl group in this compound provides a crucial reactive site for "clicking" on other molecules, such as fluorophores or affinity tags, further expanding its utility in the development of sophisticated molecular probes for studying a wide range of biological processes.

Structural Characterization and Computational Studies

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds like 6-ethynylpyridin-2(1H)-one. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and the molecule's electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The pyridinone ring protons would typically appear as doublets or triplets in the aromatic region, with their specific chemical shifts and coupling constants revealing their connectivity. The ethynyl (B1212043) proton (H-C≡) would present as a sharp singlet, typically in the range of 3.0-3.5 ppm. A broad singlet at a significantly downfield shift would be indicative of the N-H proton of the pyridinone tautomer, confirming the presence of the keto form. The existence of the enol tautomer, 6-ethynyl-2-hydroxypyridine, could be assessed by the presence of a sharp O-H signal and shifts in the aromatic proton signals.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The two sp-hybridized carbons of the ethynyl group would be expected to resonate at approximately 70-90 ppm. The carbonyl carbon (C=O) of the pyridinone ring is a key indicator and would appear significantly downfield, typically around 160-170 ppm. The remaining sp²-hybridized carbons of the pyridinone ring would have signals in the aromatic region (100-150 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H (N-H) | 11.0 - 13.0 (broad s) | - |

| H (ring) | 6.0 - 8.0 (m) | - |

| H (ethynyl) | 3.0 - 3.5 (s) | - |

| C=O | - | 160 - 170 |

| C (ring) | - | 100 - 150 |

| C (ethynyl) | - | 70 - 90 |

Note: These are predicted values based on typical ranges for the functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₇H₅NO, the expected exact mass would be calculated and compared to the experimental value, providing definitive confirmation of the elemental composition.

X-ray Crystallography for Solid-State Structural Analysis and Bonding Environment

X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline state. This technique can determine precise bond lengths, bond angles, and intermolecular interactions. For this compound, a successful crystallographic analysis would confirm the planarity of the pyridinone ring, provide the exact geometry of the ethynyl substituent, and reveal how the molecules pack in the solid state, including potential hydrogen bonding involving the N-H and C=O groups.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Photophysical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions within the conjugated system of the pyridinone ring and the ethynyl group. The position of the maximum absorption (λmax) provides insight into the extent of conjugation. Fluorescence spectroscopy could then be used to study the molecule's emissive properties upon excitation, providing information on its potential applications in materials science or as a fluorescent probe. The photophysical behavior is highly dependent on the electronic structure and the surrounding environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. A strong, sharp absorption around 2100-2260 cm⁻¹ would be characteristic of the C≡C triple bond stretch of the ethynyl group. Another key feature would be a strong absorption in the range of 1650-1690 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the pyridinone ring. A broad band in the region of 3200-3500 cm⁻¹ would indicate the N-H stretch, further supporting the pyridin-2(1H)-one tautomeric form. The C-H stretch of the terminal alkyne would appear as a sharp peak around 3300 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | 3200 - 3500 | Medium-Broad |

| Alkyne | ≡C-H stretch | ~3300 | Sharp, Medium |

| Alkyne | C≡C stretch | 2100 - 2260 | Sharp, Medium |

| Carbonyl | C=O stretch | 1650 - 1690 | Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Medium |

Note: These are predicted values based on typical ranges for the functional groups.

Computational Chemistry and Molecular Modeling

In the absence of complete experimental data, computational chemistry serves as a powerful predictive tool. Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized geometry of this compound. These calculations can predict bond lengths and angles, which can be compared with potential X-ray crystallography data. Furthermore, computational models can simulate NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis spectra). These theoretical spectra can aid in the interpretation of experimental results and provide a deeper understanding of the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT can elucidate fundamental properties that govern its reactivity and interactions.

DFT calculations on related pyridine (B92270) derivatives have been used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netelectrochemsci.org The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net For instance, in a study of pyridine dicarboxylic acids, DFT was used to correlate electronic properties like ionization energy and electron affinity with potential activity. electrochemsci.org Such analyses for this compound would be invaluable in understanding the electronic influence of the ethynyl group on the pyridinone ring, predicting its susceptibility to nucleophilic or electrophilic attack, and calculating the energetics of potential reactions, such as those involving the acetylene (B1199291) moiety.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Pyridine Derivatives Note: This table is illustrative, based on typical parameters evaluated for pyridine derivatives in the literature, as direct data for this compound is not available.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions. |

| Ionization Potential | Energy required to remove an electron | Relates to the molecule's reactivity in redox reactions. |

| Electron Affinity | Energy released when an electron is added | Relates to the molecule's ability to act as an oxidizing agent. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding how a ligand like this compound might behave in a biological system. These simulations can reveal stable conformations of the molecule and detail its interactions with a target protein.

In a comprehensive study of pyridin-2-one derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, MD simulations were performed to assess the stability of ligand-protein complexes. mdpi.comnih.gov Key parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) were analyzed to confirm that the designed compounds formed stable complexes with the target protein throughout the simulation period. mdpi.comresearchgate.net Such simulations for this compound would be critical to:

Assess Conformational Stability: Determine the preferred three-dimensional shapes of the molecule in solution and within a binding pocket.

Analyze Binding Modes: Observe how the ligand interacts with key amino acid residues, including hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the ethynyl group.

Evaluate Complex Stability: Confirm whether the ligand remains stably bound to its target over time, a prerequisite for sustained biological activity. semanticscholar.org

Binding free energy calculations, often performed as part of MD studies, can further quantify the affinity of the ligand for its target, helping to prioritize the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

For the pyridin-2-one scaffold, 3D-QSAR studies have been successfully applied to guide the design of potent inhibitors. nih.govresearchgate.net In the study of mIDH1 inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build predictive 3D-QSAR models. mdpi.com These models yielded high correlation coefficients (R²) and predictive validation coefficients (Q²), indicating their robustness. mdpi.com

Table 2: Statistical Results of 3D-QSAR Models for Pyridin-2-one Derivatives as mIDH1 Inhibitors

| Model | Q² (Cross-validation Coefficient) | R² (Correlation Coefficient) | R²pred (Predictive R²) | F value | N (Components) |

|---|---|---|---|---|---|

| CoMFA | 0.765 | 0.980 | 0.943 | 253.629 | 6 |

| CoMSIA | 0.770 | 0.997 | 0.980 | 800.063 | 10 |

Source: Data from a study on pyridin-2-one based mIDH1 inhibitors. mdpi.com

Predictive Modeling for Virtual Screening and Drug Discovery

Predictive computational models are instrumental in modern drug discovery, enabling the rapid screening of large chemical libraries to identify promising hit compounds. researchgate.net Techniques like scaffold hopping and virtual screening leverage the insights gained from QSAR and pharmacophore models.

In the context of pyridin-2-one derivatives, a validated 3D-QSAR model served as the basis for designing new structures through scaffold hopping and subsequent virtual screening to identify novel, potent inhibitors. researchgate.netsemanticscholar.org This process involves:

Library Design: Creating a virtual library of compounds based on the pyridin-2-one scaffold.

Virtual Screening: Filtering the library against a pharmacophore model or docking compounds into a target protein's active site to predict binding affinity. nih.gov

Hit Prioritization: Ranking the compounds based on their predicted activity, docking scores, and other properties like ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov

This workflow has been successfully used to identify novel imidazo[1,2-a]pyridine compounds for visceral leishmaniasis, demonstrating the power of collaborative virtual screening to rapidly expand and optimize a chemical series. nih.govnih.gov For this compound, such predictive models could be used to explore modifications to the pyridinone ring or substitutions at other positions to optimize its biological activity for a specific target.

Future Research Directions and Unexplored Avenues

The unique structural features of 6-ethynylpyridin-2(1H)-one, particularly the reactive ethynyl (B1212043) group, position it as a versatile scaffold for further chemical exploration and application. The following sections outline promising future research directions, from the synthesis of novel derivatives with enhanced biological specificity to its potential in materials science and the integration of cutting-edge computational methods to accelerate discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.